N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS No.: 1248547-33-2
Cat. No.: VC5270202
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248547-33-2 |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.369 |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H19N3O2/c1-11-6-5-7-12(2)17(11)21-16(22)10-15-18(23)20-14-9-4-3-8-13(14)19-15/h3-9,15,19H,10H2,1-2H3,(H,20,23)(H,21,22) |
| Standard InChI Key | IFILCLOJKXFVBR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Introduction
N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides containing a quinoxaline moiety. This compound has gained interest due to its potential applications in medicinal chemistry and its structural resemblance to bioactive molecules. Below is a detailed exploration of its chemical properties, synthesis pathways, and potential applications.
Synthesis Pathways
The synthesis of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step reactions:
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Preparation of the Quinoxaline Core:
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Quinoxalines are often synthesized by condensing o-phenylenediamine with α-dicarbonyl compounds (e.g., glyoxal or diketones).
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The reaction occurs under acidic or neutral conditions to yield the tetrahydroquinoxaline intermediate.
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Formation of the Acetamide Linkage:
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The quinoxaline intermediate is reacted with 2-bromoacetamide or similar reagents.
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This step introduces the acetamide functionality at the desired position.
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Substitution with 2,6-Dimethylphenyl Group:
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The final step involves coupling the amide nitrogen with 2,6-dimethylphenyl groups using reagents like acid chlorides or isocyanates.
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Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra confirm the presence of aromatic protons and functional groups.
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Infrared (IR) Spectroscopy:
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Key peaks include:
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Amide C=O stretch (~1650 cm)
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Aromatic C-H stretch (~3050 cm)
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Mass Spectrometry (MS):
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Provides molecular ion peaks corresponding to , confirming molecular weight.
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Research Findings and Applications
While no direct studies on this compound were found in the provided materials, related quinoxaline derivatives have been extensively studied:
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Docking Studies:
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Structure Optimization:
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Modifications at the phenyl ring or amide group could enhance pharmacokinetic properties such as solubility and bioavailability.
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Synthetic Intermediates:
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This compound could serve as an intermediate for synthesizing more complex heterocyclic molecules.
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Future Directions
To fully explore the potential of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide:
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Conduct detailed biological assays to evaluate its activity spectrum.
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Perform computational studies to predict binding affinities for drug targets.
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Optimize synthesis routes for scalability and cost-effectiveness.
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